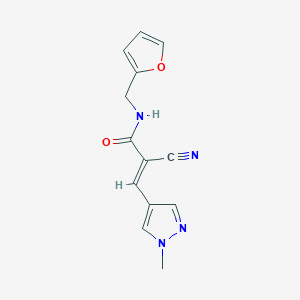
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been found to possess various biological activities, including anti-inflammatory and antitumor properties.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses and cell survival. It has also been suggested that it may act by inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and DNA fragmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide in lab experiments include its ability to inhibit the production of inflammatory cytokines and chemokines and induce apoptosis in cancer cells. However, the limitations include its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, including its effects on the regulation of gene expression and signal transduction pathways. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been reported in the literature. One of the methods involves the reaction of furan-2-carbaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and ethyl cyanoacetate in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated under reflux for several hours to give the desired product. Another method involves the reaction of furan-2-carboxaldehyde, 1-methyl-4-pyrazolecarboxylic acid, and malononitrile in the presence of piperidine and acetic acid. The reaction mixture is then heated under reflux for several hours to give the desired product.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide has been found to possess various biological activities, including anti-inflammatory and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-9-10(7-16-17)5-11(6-14)13(18)15-8-12-3-2-4-19-12/h2-5,7,9H,8H2,1H3,(H,15,18)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMZARKPCNZHJ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)
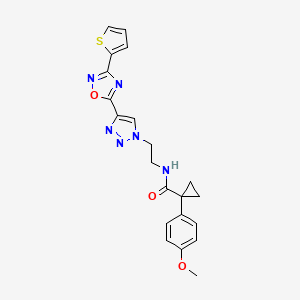

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
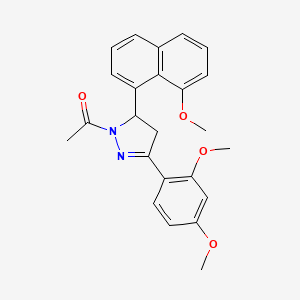
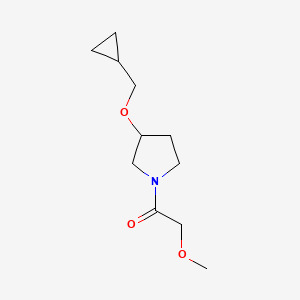
![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)
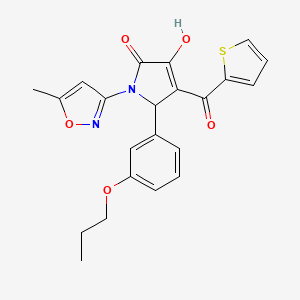
![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)

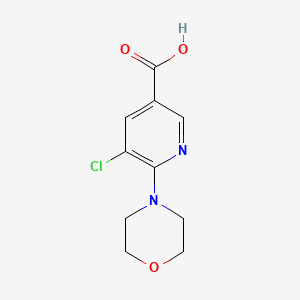
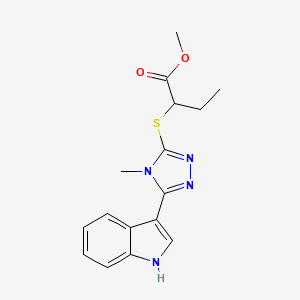
![[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2723257.png)